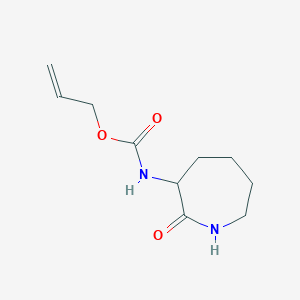

Allyl (2-oxoazepan-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(2-oxoazepan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-2-7-15-10(14)12-8-5-3-4-6-11-9(8)13/h2,8H,1,3-7H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOCQXUDWPGBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Allyl (2-oxoazepan-3-yl)carbamate" CAS number 1219403-80-1

CAS Number: 1219403-80-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl (2-oxoazepan-3-yl)carbamate is a chemical intermediate of significant interest in the field of medicinal chemistry. While detailed studies on the compound itself are limited, its pivotal role lies in the synthesis of complex, biologically active molecules. Notably, it serves as a key building block in the development of potent dual neurokinin NK1/NK2 receptor antagonists, such as DNK333. This guide provides a comprehensive overview of the available technical information regarding this compound, focusing on its synthesis, chemical properties, and its application as a protected amine in multi-step organic synthesis. Detailed experimental protocols and workflow visualizations are provided to aid researchers in its practical application.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in public literature, likely due to its nature as a synthetic intermediate. However, key properties can be calculated or are available from chemical suppliers. The properties of its common precursor, (R)-3-Aminoazepan-2-one, are also provided for context.

Table 1: Physicochemical Properties

| Property | This compound | (R)-3-Aminoazepan-2-one |

| CAS Number | 1219403-80-1[1][2] | 28957-33-7[3] |

| Molecular Formula | C10H16N2O3 | C6H12N2O[3] |

| Molecular Weight | 212.25 g/mol | 128.17 g/mol [3] |

| IUPAC Name | Allyl N-[(3R)-2-oxoazepan-3-yl]carbamate | (3R)-3-aminoazepan-2-one[3] |

Role in Synthesis: The Allyl Carbamate (Alloc) Protecting Group

The primary function of converting 3-aminoazepan-2-one to this compound is to protect the amine group. The allyl carbamate (Alloc) is a valuable protecting group in organic synthesis for several reasons:

-

Orthogonality: The Alloc group is stable under a wide range of conditions used to remove other common protecting groups (e.g., acid-labile Boc or base-labile Fmoc), allowing for selective deprotection in complex molecules.

-

Mild Deprotection Conditions: It can be removed under neutral conditions using a palladium(0) catalyst, which is beneficial for sensitive substrates.[2][4]

The general strategy involves protecting the amine of 3-aminoazepan-2-one with the Alloc group, performing subsequent chemical transformations on other parts of the molecule, and then selectively removing the Alloc group to reveal the amine for further reaction.

Figure 1. Synthetic workflow illustrating the use of this compound as a protected intermediate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and deprotection of this compound based on standard procedures for Alloc protection and deprotection.

Synthesis of this compound (Alloc Protection)

This protocol describes the protection of the primary amine of (R)-3-Aminoazepan-2-one using allyl chloroformate.

Table 2: Reagents and Conditions for Alloc Protection

| Reagent/Condition | Description |

| Starting Material | (R)-3-Aminoazepan-2-one |

| Protecting Agent | Allyl chloroformate (Alloc-Cl) |

| Base | Pyridine or Triethylamine (Et3N) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Detailed Methodology:

-

To a stirred solution of (R)-3-Aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add allyl chloroformate (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Deprotection of this compound

This protocol describes the removal of the Alloc group to regenerate the free amine using a palladium catalyst.

Table 3: Reagents and Conditions for Alloc Deprotection

| Reagent/Condition | Description |

| Starting Material | This compound |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Scavenger | Phenylsilane (PhSiH3) or Dimedone |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 30-60 minutes |

Detailed Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL per 1 g of starting material) under a nitrogen atmosphere.

-

Add the allyl scavenger, such as phenylsilane (3.0 eq).

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the solution. The solution may turn yellow.

-

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring for the consumption of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography or by an appropriate workup procedure (e.g., acid-base extraction) to isolate the deprotected product, (R)-3-Aminoazepan-2-one.

Figure 2. Catalytic cycle for the palladium-mediated deprotection of an Alloc-protected amine.

Application in the Synthesis of Neurokinin Receptor Antagonists

This compound is an intermediate in the synthesis of complex molecules such as DNK333, a dual neurokinin NK1/NK2 receptor antagonist.[5] These antagonists have therapeutic potential for conditions like asthma and other inflammatory diseases.[6][7] In the synthesis of DNK333, the (R)-3-aminoazepan-2-one moiety is a crucial component, and protecting its amine group allows for the controlled, stepwise assembly of the final complex molecule.[5]

Conclusion

While not a final drug product, this compound (CAS 1219403-80-1) is a valuable intermediate for organic and medicinal chemists. Its utility stems from the properties of the allyl carbamate protecting group, which enables the strategic and selective synthesis of complex molecular architectures. A thorough understanding of its preparation and deprotection is essential for researchers working on the synthesis of neurokinin receptor antagonists and other intricate pharmaceutical compounds. The protocols and workflows presented in this guide offer a foundational understanding for the practical application of this versatile building block.

References

- 1. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. D-2-Aminohexano-6-lactam | C6H12N2O | CID 439823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]

- 5. Combined NK1 and NK2 tachykinin receptor antagonists: synthesis and structure-activity relationships of novel oxazolidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual tachykinin NK1/NK2 antagonist DNK333 inhibits neurokinin A-induced bronchoconstriction in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Core Mechanism of Action of (2-Oxoazepan-3-yl)carbamate-Containing Compounds: A Technical Guide for Researchers

Introduction

While "Allyl (2-oxoazepan-3-yl)carbamate" as a standalone entity is not extensively characterized in scientific literature, its core chemical moiety, (2-oxoazepan-3-yl)carbamate, is a critical pharmacophore in a class of potent, dual-acting neurokinin receptor antagonists. This technical guide will focus on the well-documented mechanism of action of these derivatives, providing researchers, scientists, and drug development professionals with an in-depth understanding of their biological targets, signaling pathways, and the experimental methodologies used for their characterization. The primary examples from this class, including the extensively studied compound DNK333, serve as the basis for elucidating this mechanism.

1. Primary Mechanism of Action: Dual Antagonism of Neurokinin NK1 and NK2 Receptors

The core mechanism of action of compounds containing the (2-oxoazepan-3-yl)carbamate scaffold is the competitive antagonism of two specific G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. These receptors are key components of the tachykinin system, which plays a significant role in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.

-

Neurokinin-1 (NK1) Receptor: The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in pain signaling, inflammation, and mood regulation.

-

Neurokinin-2 (NK2) Receptor: The NK2 receptor's preferred endogenous ligand is Neurokinin A (NKA), which is predominantly involved in smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.

By competitively binding to both NK1 and NK2 receptors, these antagonists block the binding of their respective endogenous ligands, thereby inhibiting the downstream signaling cascades and the subsequent physiological responses.

2. Signaling Pathways Modulated by (2-Oxoazepan-3-yl)carbamate Derivatives

As antagonists of NK1 and NK2 receptors, these compounds prevent the activation of intracellular signaling pathways that are normally triggered by Substance P and Neurokinin A. Both NK1 and NK2 receptors are coupled to Gq/11 and Gs G-proteins.

Upon activation by their agonists, these receptors stimulate:

-

The Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like smooth muscle contraction and neuronal excitability.

-

The Adenylyl Cyclase (AC) Pathway: Coupling to Gs proteins results in the activation of adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a wide array of cellular functions.

The (2-oxoazepan-3-yl)carbamate-containing antagonists block these signaling events by preventing the initial receptor activation.

3. Quantitative Data: Binding Affinities of Representative Compounds

The potency of these dual antagonists is quantified by their binding affinity to the NK1 and NK2 receptors, typically expressed as pKi or Ki values. A higher pKi value indicates a higher binding affinity. The table below summarizes the binding affinities for the representative compound DNK333.

| Compound Name | Target Receptor | Binding Affinity (pKi) | Reference |

| N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) | Human NK1 | 8.38 | [1] |

| N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) | Human NK2 | 8.02 | [1] |

4. Experimental Protocols

The characterization of dual NK1/NK2 receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and physiological effects.

4.1. In Vitro Radioligand Binding Assay for NK1 and NK2 Receptors

This assay is used to determine the binding affinity of the test compounds for the NK1 and NK2 receptors.

-

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the NK1 and NK2 receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human NK1 or NK2 receptors (e.g., CHO cells).

-

Radioligand: For NK1, typically [³H]-Substance P or a high-affinity radio-labeled antagonist. For NK2, [³H]-Neurokinin A or a similar high-affinity radiolabeled ligand.

-

Test compound (e.g., DNK333) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

-

4.2. In Vivo Model of Neurokinin-Induced Bronchoconstriction

This model is used to assess the functional antagonism of the test compounds in a physiological setting.

-

Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by a neurokinin agonist.

-

Animal Model: Typically guinea pigs, which have a well-characterized tachykinin system in their airways.

-

Materials:

-

Test compound (e.g., DNK333) administered orally or intravenously.

-

Neurokinin agonist (e.g., Neurokinin A).

-

Anesthesia and equipment for measuring respiratory function (e.g., whole-body plethysmography or direct measurement of airway resistance).

-

-

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the agonist challenge.

-

Anesthetize the animals and monitor their baseline respiratory function.

-

Administer the neurokinin agonist (e.g., via inhalation or intravenously) to induce bronchoconstriction.

-

Measure the changes in respiratory parameters (e.g., increased airway resistance or decreased airflow).

-

Compare the magnitude of the bronchoconstrictor response in the animals treated with the test compound to the vehicle-treated control group.

-

A reduction in the bronchoconstrictor response in the presence of the test compound indicates functional antagonism.

-

5. Mandatory Visualizations

Caption: Neurokinin signaling pathways and the point of antagonism.

Caption: Experimental workflow for a radioligand binding assay.

The (2-oxoazepan-3-yl)carbamate core is a key structural feature of a class of potent dual neurokinin NK1 and NK2 receptor antagonists. Their mechanism of action is the competitive blockade of these receptors, leading to the inhibition of downstream signaling pathways mediated by Gq/11 and Gs proteins. This antagonism has been shown to be effective in preclinical and clinical models of conditions where neurokinin signaling is implicated, such as asthma. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of compounds based on this important pharmacophore.

References

The Emergence of Allyl (2-oxoazepan-3-yl)carbamate Derivatives as Potent Neurokinin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of a promising class of compounds: Allyl (2-oxoazepan-3-yl)carbamate derivatives. These molecules have been identified as potent dual antagonists of neurokinin NK(1) and NK(2) receptors, key players in inflammatory processes and pain transmission, particularly in the airways. This document summarizes the available quantitative data, details the experimental protocols for their evaluation, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The tachykinin family of neuropeptides, including Substance P (SP) and Neurokinin A (NKA), and their corresponding G-protein coupled receptors (GPCRs), NK(1) and NK(2), are pivotal in mediating a wide range of physiological and pathological processes. Their involvement in inflammation, pain, and smooth muscle contraction has made them attractive targets for therapeutic intervention. A significant breakthrough in this area has been the discovery of non-peptide antagonists, among which, derivatives of this compound have demonstrated notable potency and oral activity. This guide focuses on the synthesis, biological evaluation, and mechanism of action of these promising drug candidates.

Quantitative Biological Data

The biological activity of key this compound derivatives is summarized in the table below. The data primarily focuses on their antagonist affinity for the human NK(1) and NK(2) receptors, expressed as pKi values. A higher pKi value indicates a stronger binding affinity.

| Compound ID | Chemical Name | Target Receptor | pKi | Reference(s) |

| DNK333 | N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide | Human NK(1) | 8.38 | [1] |

| Human NK(2) | 8.02 | [1] | ||

| Analog 1 | N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide | Human NK(1) | - | [2] |

| Human NK(2) | - | [2] | ||

| Analog 2 | 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamide | Human NK(1)/NK(2) | Potent & Balanced | - |

Note: Specific pKi values for Analog 1 and 2 were not publicly available in the reviewed literature, but they are described as potent antagonists.

Experimental Protocols

Neurokinin NK(1) and NK(2) Receptor Binding Assays

The determination of the binding affinity of this compound derivatives to NK(1) and NK(2) receptors is a critical step in their evaluation. A generalized protocol for a competitive radioligand binding assay is provided below.

3.1.1. Membrane Preparation

-

Cell Culture: Stably transfected cell lines expressing high levels of the human NK(1) or NK(2) receptor (e.g., CHO or HEK293 cells) are cultured to confluency.

-

Cell Lysis: Cells are harvested and washed with a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and the protein concentration is determined using a standard method like the Bradford or BCA assay. Aliquots of the membrane preparation are stored at -80°C until use.

3.1.2. Competitive Binding Assay Protocol

-

Assay Buffer: A suitable assay buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and a protease inhibitor cocktail to prevent receptor degradation.

-

Reaction Mixture: In a 96-well plate, the following components are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK(1) or [¹²⁵I]-Neurokinin A for NK(2)). The concentration of the radioligand is typically chosen to be close to its Kd value for the respective receptor.

-

Varying concentrations of the unlabeled test compound (the this compound derivative). A wide range of concentrations is used to generate a complete inhibition curve.

-

The prepared cell membrane suspension.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

In Vivo Model of Bronchoconstriction

The in vivo efficacy of these compounds is often assessed in models of airway hyperresponsiveness. A common model involves the induction of bronchoconstriction in guinea pigs.

-

Animal Model: Conscious guinea pigs are placed in a double-chamber plethysmograph to measure changes in airway resistance.

-

Compound Administration: The test compound (e.g., DNK333) is administered orally or intravenously at various doses.

-

Bronchoconstriction Induction: After a predetermined time, the animals are challenged with an aerosolized bronchoconstrictor agent, such as Neurokinin A (NKA) or Substance P.

-

Measurement of Airway Resistance: Changes in specific airway resistance are continuously monitored using the plethysmograph.

-

Data Analysis: The inhibitory effect of the test compound on the agonist-induced bronchoconstriction is calculated and expressed as a percentage of inhibition compared to a vehicle-treated control group.

Signaling Pathways

The this compound derivatives exert their biological effects by antagonizing the signaling pathways of the NK(1) and NK(2) receptors. These receptors are G-protein coupled receptors that, upon activation by their endogenous ligands (Substance P and Neurokinin A), initiate a cascade of intracellular events.

Caption: Neurokinin Receptor Signaling Pathway and Antagonist Action.

Conclusion

Derivatives of this compound represent a significant advancement in the development of dual NK(1)/NK(2) receptor antagonists. The high affinity and in vivo efficacy of compounds like DNK333 underscore the therapeutic potential of this chemical scaffold for treating conditions such as asthma and other inflammatory diseases. This technical guide provides a foundational resource for researchers aiming to further explore and optimize this promising class of molecules. Future work should focus on expanding the structure-activity relationship studies to identify derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

Allyl (2-oxoazepan-3-yl)carbamate: A Key Intermediate in the Synthesis of Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (2-oxoazepan-3-yl)carbamate is a crucial synthetic intermediate that plays a pivotal role in the synthesis of complex pharmaceutical agents, most notably the second-generation proteasome inhibitor, Carfilzomib. Carfilzomib is a tetrapeptide epoxyketone used in the treatment of multiple myeloma.[1][2][3] The structural motif of a protected 3-amino-2-oxoazepane (or α-amino-ε-caprolactam) is central to the assembly of Carfilzomib and its analogs. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound and related intermediates, offering valuable insights for researchers in medicinal chemistry and drug development.

While "this compound" itself is not extensively documented as a standalone compound in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles and its implicit role in the synthesis of more complex molecules. This guide will, therefore, focus on the synthesis of its core components, the 3-amino-2-oxoazepane, and the subsequent formation of the allyl carbamate.

Synthesis of the Core Scaffold: 3-Amino-2-oxoazepane

The synthesis of the 3-amino-2-oxoazepane core is a critical first step. This can be achieved through several routes, primarily starting from L-lysine or ε-caprolactam. The choice of starting material and synthetic route can influence the stereochemistry and overall yield of the final product.

Table 1: Comparison of Synthetic Routes to 3-Amino-2-oxoazepane

| Starting Material | Key Reagents & Conditions | Advantages | Disadvantages | Reference |

| L-Lysine Hydrochloride | Xylene, Hexamethyldisilazan (HMDS), heat | One-pot reaction, good yield (82%) | Requires inert conditions | [4] |

| L-Lysine | Toluene, neutral Aluminum oxide, heat | Good yield (71%) | Significant racemization (41%) | [4] |

| ε-Caprolactam | Phosgene, Nitrating agent, H2/Pd-C | Utilizes a readily available starting material | Multi-step, involves hazardous reagents (phosgene) | [4] |

| ε-Caprolactam | N-bromosuccinimide, Sodium azide, H2/Raney-Ni | Multi-step, moderate overall yield (46-58%) | [4] |

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Amino-2-azepanone from L-Lysine Hydrochloride [4]

-

A suspension of L-lysine hydrochloride in xylene is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Hexamethyldisilazan (HMDS) is added as a condensation agent.

-

The mixture is heated to reflux for 48 hours.

-

After cooling, the product, (S)-α-amino-ε-caprolactam hydrochloride, is isolated.

-

The hydrochloride salt can be neutralized to obtain the free base, (S)-3-amino-2-azepanone.

Formation of this compound

Once the 3-amino-2-oxoazepane is synthesized, the allyl carbamate protecting group is introduced. This is typically achieved by reacting the amino group with allyl chloroformate in the presence of a base.

Table 2: General Conditions for Allyl Carbamate Formation

| Reagent | Base | Solvent | Temperature | Reference |

| Allyl Chloroformate | Sodium Hydroxide | Water/Organic co-solvent | 0 °C to room temperature | [5] |

| Allyl Chloroformate | Triethylamine | Dichloromethane | 0 °C to room temperature | General knowledge |

Experimental Protocols

Protocol 2: Synthesis of this compound (General Procedure)

-

(S)-3-Amino-2-azepanone is dissolved in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent.

-

The solution is cooled to 0 °C in an ice bath.

-

A base, such as triethylamine or sodium hydroxide, is added to the solution.

-

Allyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Role in Carfilzomib Synthesis

This compound, or more broadly, N-protected 3-amino-2-oxoazepane derivatives, are key building blocks in the fragment-based synthesis of Carfilzomib. The protected amine allows for the sequential coupling of other amino acid fragments to build the tetrapeptide backbone of the drug. The allyl protecting group is advantageous due to its stability under various reaction conditions and its selective removal under mild conditions using palladium catalysis.

The synthesis of Carfilzomib involves the coupling of four key fragments. The (2-oxoazepan-3-yl)carbamate moiety is part of the P1 fragment which is coupled to the P2, P3, and P4 fragments.

References

- 1. medkoo.com [medkoo.com]

- 2. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]

- 5. researchgate.net [researchgate.net]

The Enigmatic Intermediate: A Technical Overview of Allyl (2-oxoazepan-3-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl (2-oxoazepan-3-yl)carbamate, a notable caprolactam derivative, has emerged as a significant intermediate in the synthesis of complex molecules targeting the central nervous system (CNS). This technical guide synthesizes the currently available information on this compound, focusing on its chemical identity, its role in medicinal chemistry, and the general synthetic strategies relevant to its creation and use. While detailed public data on its specific discovery and biological activity are limited, this document provides a comprehensive overview of the chemical context in which this molecule is significant, drawing from broader knowledge of caprolactam chemistry and the application of the allyl carbamate protecting group.

Introduction

This compound (CAS No. 1219403-80-1) is a heterocyclic compound featuring a seven-membered caprolactam ring, a core structure in a variety of pharmacologically active agents. Its utility primarily lies in its role as a building block for more complex molecules, particularly those designed to modulate CNS targets. The presence of an allyl carbamate group at the 3-position of the azepan-2-one ring provides a versatile handle for synthetic transformations, allowing for the introduction of diverse functionalities.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, its fundamental chemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 1219403-80-1 | Chemical Abstracts Service |

| Molecular Formula | C10H16N2O3 | N/A |

| Molecular Weight | 212.25 g/mol | N/A |

| IUPAC Name | allyl N-(2-oxoazepan-3-yl)carbamate | N/A |

| Canonical SMILES | C=CCOC(=O)NC1CCCC(=O)N1 | N/A |

| Physical Description | Predicted to be a solid | N/A |

Role in CNS Drug Discovery

Caprolactam derivatives have been extensively investigated for their potential as anticonvulsant, anxiolytic, and other CNS-active agents. The rigid, yet conformationally flexible, seven-membered ring system is a valuable scaffold for presenting pharmacophoric groups in a defined spatial orientation. This compound serves as a key intermediate in the synthesis of libraries of such compounds, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

General Experimental Protocols

Synthesis of 3-Aminoazepan-2-one (Hypothetical Precursor)

The synthesis of the precursor, 3-aminoazepan-2-one, can be achieved through various routes, often starting from lysine or related amino acids. One common approach is the cyclization of a protected lysine derivative.

N-Protection with Allyl Chloroformate (Generalized Protocol)

-

Dissolution: Dissolve 3-aminoazepan-2-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a proton scavenger.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add allyl chloroformate to the cooled, stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Deprotection

The use of the allyl carbamate (Alloc) protecting group is a strategic choice in multi-step syntheses. It is stable under a variety of reaction conditions but can be selectively removed, typically using palladium catalysis. This orthogonality allows for the manipulation of other functional groups in the molecule without affecting the protected amine.

Caption: Synthetic and derivatization workflow.

Conclusion

This compound stands as a testament to the intricate design and synthesis strategies employed in modern CNS drug discovery. While a detailed historical account and specific biological data for this compound remain elusive in publicly accessible literature, its chemical structure and the context of its use as a synthetic intermediate provide valuable insights for medicinal chemists. The strategic placement of the allyl carbamate protecting group on the caprolactam scaffold highlights a key approach to building molecular complexity and diversity in the quest for novel therapeutics for neurological disorders. Further disclosure of its specific applications in patents or research articles will be necessary to fully elucidate its role in the development of new medicines.

An In-depth Technical Guide to Dual Neurokinin NK1/NK2 Receptor Antagonists Incorporating the Allyl (2-oxoazepan-3-yl)carbamate Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a promising class of dual neurokinin NK1 and NK2 receptor antagonists. The central focus of this document is the structural and functional significance of the "Allyl (2-oxoazepan-3-yl)carbamate" moiety, a key component in the design of potent and orally active therapeutic agents. We delve into the structure-activity relationships (SAR), detailed synthetic methodologies, and pharmacological profiles of lead compounds, with a particular emphasis on DNK333. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurokinin-mediated pathways, which are implicated in a range of disorders including respiratory diseases, pain, and inflammation.

Introduction: The Role of Neurokinin Receptors in Pathophysiology

Neurokinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a variety of physiological and pathological processes. They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The activation of NK1 and NK2 receptors, in particular, has been linked to the pathophysiology of numerous inflammatory and neurological conditions.

The development of antagonists that can simultaneously block both NK1 and NK2 receptors presents a compelling therapeutic strategy. Such dual antagonism is hypothesized to offer a broader and more effective modulation of neurokinin signaling compared to selective single-receptor antagonists. A significant breakthrough in this area has been the discovery of a series of potent dual antagonists characterized by the presence of an this compound core structure.

The this compound Core: A Scaffold for Dual NK1/NK2 Antagonism

The this compound scaffold has proven to be a critical structural element for achieving potent and balanced dual antagonism of NK1 and NK2 receptors. A prime example of a compound built around this core is N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, also known as DNK333.[1][2]

Structure-Activity Relationships (SAR)

Extensive research into the SAR of DNK333 and its analogs has revealed several key insights into the molecular features required for potent dual receptor antagonism:

-

Stereochemistry: The stereochemistry at the chiral centers is crucial for activity. For instance, only the (R,R)-isomer of DNK333 exhibits potent and balanced affinity for both NK1 and NK2 receptors.[2]

-

Arylmethyl Group: The nature and substitution pattern of the arylmethyl group significantly influence receptor affinity and selectivity. For example, the 3,4-dichlorobenzyl group in DNK333 was found to be optimal for enhancing NK2 receptor affinity compared to a 4-chlorobenzyl substituent.

-

Benzamide Moiety: Modifications to the 3,5-bis(trifluoromethyl)benzamide portion of the molecule have demonstrated that steric, electronic, and lipophilic properties in this region are critical for both NK1 and NK2 receptor antagonist activities.

Quantitative Data Summary

The following tables summarize the key quantitative data for DNK333 and a representative analog, highlighting their receptor binding affinities.

Table 1: Neurokinin Receptor Binding Affinities (pKi)

| Compound | NK1 Receptor (pKi) | NK2 Receptor (pKi) | Reference |

| DNK333 | 8.38 | 8.02 | [2] |

| 3,5-Dinitrobenzamide Analog | 8.4 (pKb) | 7.87 (pKb) |

Table 2: Pharmacological Activity of DNK333

| Parameter | Value | Species | Reference |

| In vivo activity | Demonstrated in models of substance P- and NKA-induced bronchoconstriction | Guinea pigs and squirrel monkeys | [2] |

| Oral activity | Favorable pharmacokinetic properties | Guinea pigs | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNK333 and a representative neurokinin receptor binding assay.

Stereoselective Synthesis of DNK333

The enantiomerically pure synthesis of DNK333 can be achieved in a multi-step process starting from commercially available optically active BOC-D-3,4-dichlorophenylalanine. The overall yield is approximately 25-30%.[2]

Step-by-Step Protocol:

-

Preparation of Intermediate 6: Condensation of intermediate 5 with D-α-amino-ε-caprolactam in the presence of N-ethyl-N',N'-dimethylaminopropylcarbodiimide-HCl (EDC) and 4-(dimethylamino)pyridine (DMAP) affords N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-carbamic acid tert-butyl ester (6).

-

BOC Deprotection: Removal of the BOC protecting group from intermediate 6 is achieved using trifluoroacetic acid in dichloromethane.

-

Final Acylation: The subsequent acylation of the deprotected nitrogen with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of triethylamine in dichloromethane, followed by purification on silica gel, yields the final product, DNK333.

Neurokinin Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

-

HEK293T cells expressing the human NK1 receptor.

-

Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin, and 40 µg/ml bacitracin.

-

Radioligand: ¹²⁵I-labeled [Lys³]-SP.

-

Non-specific binding control: Unlabeled Substance P (1 µM).

-

Test compounds at various concentrations.

Procedure:

-

Cell Plating: Plate HEK293T cells expressing the NK1 receptor in 96-well plates.

-

Incubation: On the day of the experiment, incubate the cells with the radioligand (~25 pM) and varying concentrations of the test compound in the assay buffer for 3 hours at 4°C.

-

Washing: After incubation, wash the cells twice with cold buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and determine the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

DNK333 and its analogs exert their therapeutic effects by competitively antagonizing the binding of neurokinins to NK1 and NK2 receptors. This blockade inhibits the downstream signaling cascades initiated by receptor activation.

The activation of NK1 and NK2 receptors by their endogenous ligands, Substance P and Neurokinin A respectively, leads to the activation of Gq and Gs G-proteins. This, in turn, stimulates intracellular signaling pathways involving phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol triphosphate (IP₃), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, vasodilation, and neurotransmission.

Caption: Neurokinin signaling pathway and the inhibitory action of DNK333.

Experimental Workflow

The discovery and development of dual NK1/NK2 receptor antagonists based on the this compound core typically follow a structured workflow.

References

The (2-Oxoazepan-3-yl)carbamate Moiety in Medicinal Chemistry: A Case Study of Dual NK1/NK2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate group is a versatile functional group utilized in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules.[1][2] Its stability and ability to form hydrogen bonds make it an attractive component in drug design.[1][3] This technical guide focuses on the "Allyl (2-oxoazepan-3-yl)carbamate" core, a key structural motif found in a class of potent dual neurokinin NK1/NK2 receptor antagonists. While the standalone "this compound" is primarily a chemical intermediate[4], its incorporation into more complex molecules has led to the development of promising therapeutic candidates. This guide will delve into the synthesis, biological activity, and experimental protocols related to these compounds, with a particular focus on the significant antagonist, DNK333.

The (2-Oxoazepan-3-yl)carbamate Core in Neurokinin Receptor Antagonists

Neurokinin (tachykinin) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for treating conditions such as asthma, inflammatory bowel disease, and certain neurological disorders.

The (2-oxoazepan-3-yl)carbamate moiety has been integral to the development of dual NK1/NK2 receptor antagonists. One of the most notable compounds is N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, also known as DNK333.[5] This compound has demonstrated potent and balanced affinity for both human NK1 and NK2 receptors.[5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of DNK333 and a related analog for human NK1 and NK2 receptors. The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Target Receptor | pKi Value | Reference |

| N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) | Human NK1 | 8.38 | [5] |

| N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) | Human NK2 | 8.02 | [5] |

| N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide | Human NK1 | Not specified | [6] |

| N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide | Human NK2 | Not specified | [6] |

Experimental Protocols

The stereoselective synthesis of dual NK1/NK2 receptor antagonists containing the (2-oxoazepan-3-yl)carbamate core is a multi-step process. The following is a general outline of the synthesis for compounds like DNK333, based on published literature.[5][6]

Stereoselective Synthesis of DNK333

The synthesis of enantiomerically pure (>99.5% ee) DNK333 can be achieved in approximately seven steps, starting from commercially available optically active BOC-D-3,4-dichlorophenylalanine.[5] The overall yield is reported to be around 25-30%.[5] The key steps involve the formation of the allyl carbamate intermediate and its subsequent coupling with the azepanone moiety.

Step 1: Synthesis of the Allylic Amine Intermediate

-

Start with BOC-D-3,4-dichlorophenylalanine.

-

Perform a series of reactions to convert the carboxylic acid to a vinyl group and deprotect the amine to yield the desired allylic amine.

Step 2: Formation of the (2-oxoazepan-3-yl)carbamate Moiety

-

The (R)-3-amino-ε-caprolactam (the 2-oxoazepan-3-yl core) is prepared.

-

This amine is then reacted with a suitable reagent to introduce the allyl carbamate linker.

Step 3: Coupling and Final Product Formation

-

The allylic amine from Step 1 is coupled with the activated (2-oxoazepan-3-yl)carbamate intermediate from Step 2.

-

The final step involves the acylation of the secondary amine with 3,5-bis(trifluoromethyl)benzoyl chloride to yield DNK333.

The stereochemistry of the final compound is crucial for its activity, with the (R,R)-isomer exhibiting the most potent and balanced affinity for both NK1 and NK2 receptors.[5]

Visualizations

Synthetic Workflow for DNK333

Caption: Synthetic workflow for the dual NK1/NK2 antagonist DNK333.

Simplified Neurokinin Signaling Pathway

Caption: Simplified signaling pathway of NK1/NK2 receptors and the action of DNK333.

Conclusion

The "this compound" moiety serves as a critical building block in the design and synthesis of potent dual neurokinin NK1/NK2 receptor antagonists. The stereospecific incorporation of this scaffold into larger molecules like DNK333 has yielded compounds with high receptor affinity and in vivo activity. The synthetic pathways, while complex, are well-defined and allow for the generation of enantiomerically pure compounds. Further exploration of this and related carbamate scaffolds may lead to the discovery of new therapeutic agents targeting the neurokinin system and other G-protein coupled receptors. The versatility of the carbamate group continues to make it a valuable tool for medicinal chemists in the pursuit of novel drugs.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. High Affinity of Carbamate Analogues of Morphinan atOpioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-OXO-AZEPAN-3-YL)-CARBAMIC ACID ALLYL ESTER | 1219403-80-1 [chemicalbook.com]

- 5. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "Allyl (2-oxoazepan-3-yl)carbamate"

Application Note

Introduction

Allyl (2-oxoazepan-3-yl)carbamate is a valuable intermediate in synthetic organic chemistry, particularly in the development of peptidomimetics and other biologically active compounds. The allyl carbamate functional group serves as a versatile protecting group for the amine, which can be readily removed under mild conditions, typically using palladium catalysis. This protocol details the synthesis of this compound from 3-aminoazepan-2-one.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Chemical Structures

-

Starting Material: 3-Aminoazepan-2-one

-

Reagent: Allyl chloroformate

-

Product: this compound

Experimental Protocol

This protocol outlines the synthesis of this compound via the N-allyloxycarbonylation of 3-aminoazepan-2-one.

Materials

| Material | Grade | Supplier |

| 3-Aminoazepan-2-one | ReagentPlus®, ≥98% | Sigma-Aldrich |

| Allyl chloroformate | 97% | Alfa Aesar |

| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |

| Saturated sodium bicarbonate | Laboratory Grade | J.T. Baker |

| Brine | Laboratory Grade | VWR Chemicals |

| Anhydrous magnesium sulfate | ≥97% | EMD Millipore |

| Ethyl acetate | HPLC Grade | Honeywell |

| Hexanes | HPLC Grade | Avantor |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-aminoazepan-2-one (1.0 eq). Dissolve the starting material in a 1:1 mixture of dichloromethane (DCM) and water.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Basification: Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Addition of Allyl Chloroformate: Add allyl chloroformate (1.1 eq) dropwise to the stirring solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 3-Aminoazepan-2-one |

| Molar Equivalents | 1.0 |

| Reagent | Allyl chloroformate |

| Molar Equivalents | 1.1 |

| Base | Sodium Hydroxide (2M aq.) |

| Molar Equivalents | 1.2 |

| Solvent | Dichloromethane/Water (1:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-5 hours |

| Isolated Yield | 85-95% |

| Purity (by NMR) | >98% |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the formation of the allyl carbamate product, showing characteristic peaks for the azepan-2-one ring protons and the allyl group protons (δ 5.9 (m, 1H), 5.3 (d, 1H), 5.2 (d, 1H), 4.6 (d, 2H)). |

| ¹³C NMR | Peaks corresponding to the carbonyl of the carbamate (approx. 156 ppm), the carbonyl of the lactam (approx. 175 ppm), and the carbons of the allyl group and the azepane ring. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₀H₁₆N₂O₃: 213.12; Found: 213.12 |

Visualizations

Diagram 1: Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Application Notes and Protocols: Scale-up Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of Allyl (2-oxoazepan-3-yl)carbamate, a valuable intermediate in drug discovery and development. The synthesis is presented as a two-step process commencing with the preparation of the key precursor, 3-amino-azepan-2-one, followed by its conversion to the target allyl carbamate. Two distinct, scalable methods for the synthesis of 3-amino-azepan-2-one are described: one starting from ε-caprolactam and an alternative, bio-based route from L-lysine. The subsequent carbamoylation reaction with allyl chloroformate is detailed, providing a robust and efficient method for the large-scale production of the title compound. This document includes comprehensive experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow and a relevant biological signaling pathway to support researchers in the practical application of these methods.

Introduction

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The carbamate moiety is a common structural motif in drug candidates, offering improved stability, bioavailability, and interaction with biological targets[1][2][3][4]. Specifically, derivatives of the (2-oxoazepan-3-yl)carbamate core have been investigated as potent antagonists for neurokinin (NK) receptors, which are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders[5][6]. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

The synthetic strategy outlined herein involves the initial preparation of 3-amino-azepan-2-one (also known as 3-aminocaprolactam). This is followed by the protection of the primary amine as an allyl carbamate. The allyloxycarbonyl (Alloc) protecting group is advantageous due to its stability under a range of conditions and its selective removal under mild, palladium-catalyzed conditions.

Experimental Protocols

Part 1: Synthesis of 3-Amino-azepan-2-one (Precursor)

Two scalable methods for the synthesis of 3-amino-azepan-2-one are presented below.

Method A: From L-Lysine (Bio-based Route)

This method provides a green chemistry approach to the precursor, starting from the readily available amino acid, L-lysine. The key step is a cyclodehydration reaction.

Protocol:

-

Neutralization and Cyclization: To a suitable high-pressure reactor equipped with a mechanical stirrer and a Dean-Stark trap, add L-lysine hydrochloride (1.0 eq), sodium hydroxide (1.0 eq), and 1,2-propanediol as the solvent.

-

Heat the mixture to reflux (approximately 187°C) and remove the water generated during the reaction via the Dean-Stark trap.

-

After the initial water removal, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the bulk of the 1,2-propanediol.

-

Work-up and Isolation: To the cooled residue, add ethanol to dissolve the product and precipitate the sodium chloride byproduct.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude 3-amino-azepan-2-one.

-

The crude product can be purified by crystallization or column chromatography to afford the pure 3-amino-azepan-2-one. A yield of approximately 96% has been reported for this reaction on a 300 mmol scale[7].

Method B: From ε-Caprolactam

This traditional chemical synthesis route involves the nitration of ε-caprolactam followed by catalytic hydrogenation.

Protocol:

-

Nitration: In a reactor cooled to 0-5°C, add ε-caprolactam to a mixture of nitric acid and sulfuric acid.

-

Stir the reaction mixture at low temperature, carefully monitoring the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed for several hours, then carefully quench the reaction by pouring it onto ice.

-

The precipitated 3-nitro-azepan-2-one is collected by filtration and washed with cold water.

-

Hydrogenation: To a high-pressure hydrogenation vessel, add the 3-nitro-azepan-2-one, a suitable solvent (e.g., methanol), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by hydrogen uptake or analytical methods until the reaction is complete.

-

Work-up and Isolation: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-azepan-2-one.

-

The product can be purified by crystallization or distillation under reduced pressure.

| Parameter | Method A (from L-Lysine) | Method B (from ε-Caprolactam) |

| Starting Material | L-Lysine Hydrochloride | ε-Caprolactam |

| Key Transformation | Cyclodehydration | Nitration followed by Hydrogenation |

| Solvent | 1,2-Propanediol | Sulfuric Acid/Nitric Acid, Methanol |

| Catalyst | None | Pd/C |

| Typical Yield | ~96% | Not specified, but generally high |

| Key Advantages | Bio-based, fewer steps | Utilizes readily available bulk chemical |

| Scale-up Considerations | High temperature, azeotropic water removal | Handling of strong acids, high-pressure hydrogenation |

Table 1: Comparison of Synthetic Routes to 3-Amino-azepan-2-one.

Part 2: Synthesis of this compound (Target Molecule)

This protocol describes the reaction of 3-amino-azepan-2-one with allyl chloroformate to yield the final product.

Protocol:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 3-amino-azepan-2-one (1.0 eq) and a suitable base (e.g., triethylamine or sodium bicarbonate, 1.2-1.5 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C.

-

Addition of Allyl Chloroformate: Slowly add allyl chloroformate (1.1 eq) to the cooled reaction mixture via the dropping funnel, maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by crystallization.

| Parameter | Value |

| Starting Material | 3-Amino-azepan-2-one |

| Reagent | Allyl Chloroformate |

| Base | Triethylamine or Sodium Bicarbonate |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Purification Method | Column Chromatography or Crystallization |

Table 2: Reaction Parameters for the Synthesis of this compound.

Physicochemical and Spectroscopic Data (Representative)

| Property | Expected/Representative Value |

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (precursor melts at 97-101°C) |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~7.0 (br s, 1H, NH-lactam), ~5.9 (m, 1H, -CH=CH2), ~5.3-5.2 (m, 2H, -CH=CH2), ~5.1 (br s, 1H, NH-carbamate), ~4.6 (d, 2H, -O-CH2-), ~4.2 (m, 1H, N-CH-C=O), ~3.3 (m, 2H, -CH2-NH-lactam), ~2.0-1.5 (m, 6H, lactam ring protons) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | ~175 (C=O, lactam), ~156 (C=O, carbamate), ~133 (-CH=), ~118 (=CH2), ~66 (-O-CH2-), ~55 (N-CH-C=O), ~45 (-CH2-NH-lactam), ~35, ~30, ~28 (lactam ring carbons) |

| IR (KBr, cm-1) | ~3300 (N-H stretch), ~1710 (C=O stretch, carbamate), ~1650 (C=O stretch, lactam), ~1530 (N-H bend) |

| Mass Spectrometry (ESI+) | m/z 213.1 [M+H]+, 235.1 [M+Na]+ |

Table 3: Expected Physicochemical and Spectroscopic Data for this compound.

Visualizations

Synthetic Workflow

References

- 1. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of "Allyl (2-oxoazepan-3-yl)carbamate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 3-amino-2-oxoazepane (also known as 3-aminocaprolactam) with allyl chloroformate. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Q2: What is a suitable starting material, and how can it be synthesized?

A2: The key starting material is 3-amino-2-oxoazepane. It can be synthesized from L-lysine through a lactamization reaction or from ε-caprolactam via nitration followed by reduction.

Q3: Which bases are recommended for the carbamate formation step?

A3: A non-nucleophilic organic base such as pyridine or triethylamine (TEA) is commonly used. Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be employed, often in a biphasic system (e.g., Schotten-Baumann conditions). The choice of base can influence the reaction rate and side product formation.

Q4: What are the typical yields for this synthesis?

A4: While specific yields for this compound are not widely reported in publicly available literature, similar reactions for the formation of allyl carbamates from primary amines can achieve high yields, often exceeding 80-90%, under optimized conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or ninhydrin (to detect the starting amine) can help visualize the spots.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive Allyl Chloroformate: The reagent can degrade upon exposure to moisture. 2. Insufficient Base: Inadequate neutralization of HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use a fresh bottle of allyl chloroformate or distill it before use. 2. Use at least a stoichiometric amount of base. For weaker bases like pyridine, a slight excess may be beneficial. 3. Allow the reaction to warm to room temperature after the initial addition of allyl chloroformate at 0°C. |

| Multiple Spots on TLC (Side Products) | 1. Di-acylation: The lactam nitrogen might be acylated in addition to the primary amine. 2. Urea Formation: If the allyl chloroformate is contaminated with phosgene, or if it degrades to form isocyanate, urea byproducts can form. 3. Reaction with Solvent: Nucleophilic solvents could potentially react with allyl chloroformate. | 1. Use controlled stoichiometry of allyl chloroformate (1.0-1.1 equivalents). Maintain low reaction temperatures. 2. Ensure high purity of allyl chloroformate. 3. Use non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |

| Product is an Oil or Difficult to Crystallize | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impurities: Presence of side products can inhibit crystallization. | 1. Ensure complete removal of solvent under high vacuum. Co-evaporation with a different solvent (e.g., toluene) can help. 2. Purify the product using column chromatography. |

| Low Isolated Yield After Work-up | 1. Product Loss During Extraction: The product may have some water solubility. 2. Decomposition on Silica Gel: The carbamate might be sensitive to the acidic nature of silica gel. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use multiple extractions with a suitable organic solvent. 2. Neutralize the silica gel with triethylamine before performing column chromatography. Alternatively, use a different stationary phase like alumina. |

Data Presentation

Table 1: Comparison of Reaction Conditions for Allyl Carbamate Synthesis

| Starting Amine | Base | Solvent | Temperature | Yield | Reference |

| p-Chloroaniline | Pyridine | Dichloromethane | 0°C to RT | Quantitative | [1] |

| Various amines | Sodium Hydroxide | Water/DCM | 0°C | (General) | [2] |

| Allylamine | (Ammonia gas) | Toluene | < 45°C | 89% (in mixture) | [3] |

Note: The data in this table is for analogous reactions and should be used as a general guideline. Optimization for the synthesis of this compound is recommended.

Experimental Protocols

Detailed Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for allyl carbamate formation.[1][2] Researchers should perform their own optimization.

Materials:

-

3-amino-2-oxoazepane

-

Allyl chloroformate

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-oxoazepane (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Allyl Chloroformate: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis Workflow

References

Technical Support Center: Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Allyl (2-oxoazepan-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 3-amino-ε-caprolactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. A base, such as sodium hydroxide or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

-

Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

-

Suboptimal pH: The pH of the reaction mixture is crucial. An overly acidic environment will protonate the amine, reducing its nucleophilicity. Conversely, a highly basic medium can lead to the hydrolysis of allyl chloroformate.

-

Reagent degradation: Allyl chloroformate is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent.

-

Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of side products. Potential side reactions and their products include:

-

Diallyl carbonate: Formed from the reaction of allyl chloroformate with the allyl alcohol present as an impurity or formed from hydrolysis.

-

Bis(2-oxoazepan-3-yl)urea: This can form if phosgene, a potential impurity or degradation product of allyl chloroformate, reacts with two equivalents of 3-amino-ε-caprolactam.

-

N-acylation of the lactam: Although the lactam nitrogen is less nucleophilic than the primary amine, it can still react with allyl chloroformate under certain conditions, leading to a di-acylated product.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Extend reaction time or slightly increase temperature (monitor for degradation). |

| Suboptimal pH | Maintain a slightly basic pH (around 8-9) during the reaction. | |

| Reagent degradation | Use fresh or properly stored allyl chloroformate. | |

| Product loss during workup | Optimize extraction and purification steps. | |

| Multiple Byproducts | Hydrolysis of allyl chloroformate | Ensure anhydrous reaction conditions. Add allyl chloroformate slowly at a low temperature. |

| Over-acylation | Use a stoichiometric amount of allyl chloroformate. | |

| Reaction with impurities | Use highly pure starting materials. | |

| Product is an oil, not a solid | Presence of impurities | Purify the product using column chromatography. |

| Residual solvent | Ensure complete removal of solvent under vacuum. |

Experimental Protocol

Synthesis of this compound

-

Dissolve 3-amino-ε-caprolactam (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), to the solution and stir for 15 minutes.

-

Slowly add a solution of allyl chloroformate (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing Reaction Pathways

Main Reaction Pathway

Caption: Main synthesis route for this compound.

Potential Side Reactions

Caption: Overview of potential side reactions and resulting byproducts.

Troubleshooting Logic

Caption: A logical workflow for troubleshooting common synthesis issues.

Unexpected byproducts in "Allyl (2-oxoazepan-3-yl)carbamate" reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and application of Allyl (2-oxoazepan-3-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the presumed synthetic route involving the reaction of 3-aminocaprolactam with allyl chloroformate.

Issue 1: Low or No Yield of the Desired Product

| Potential Cause | Recommended Action |